3-Hex-1-ynyloxetan-3-ol
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Overview
Description
3-Hex-1-ynyloxetan-3-ol is an organic compound that features both an alkyne and an oxetane ring in its structure This unique combination of functional groups makes it an interesting subject for chemical research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hex-1-ynyloxetan-3-ol can be achieved through several methods. One common approach involves the reaction of a propargyl alcohol with an epoxide under basic conditions to form the oxetane ring. Another method includes the use of a Grignard reagent, where a propargyl halide reacts with an oxirane to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction. For example, palladium or copper catalysts supported on alumina can be used to selectively hydrogenate the alkyne to an alkene, followed by cyclization to form the oxetane ring .
Chemical Reactions Analysis
Types of Reactions
3-Hex-1-ynyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted oxetanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hex-1-ynyloxetan-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hex-1-ynyloxetan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its ability to form reactive intermediates allows it to modify proteins and nucleic acids, which can be useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Hexyn-1-ol: Similar in structure but lacks the oxetane ring, making it less reactive in certain chemical reactions.
Oxetan-3-ol: Contains the oxetane ring but lacks the alkyne group, leading to different reactivity and applications.
3-Oximinooxetane: An important precursor for energetic materials, showcasing the versatility of oxetane-containing compounds.
Uniqueness
3-Hex-1-ynyloxetan-3-ol is unique due to its combination of an alkyne and an oxetane ring, which imparts distinct reactivity and potential for diverse applications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-hex-1-ynyloxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-9(10)7-11-8-9/h10H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUFSBOGKWRVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(COC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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